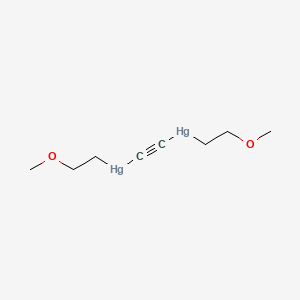
Acetylene, bis(2-methoxyethylmercuri)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylene, bis(2-methoxyethylmercuri)- is a chemical compound that features acetylene as its core structure, with two 2-methoxyethylmercuri groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetylene, bis(2-methoxyethylmercuri)- typically involves the reaction of acetylene with 2-methoxyethylmercury chloride in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetylene, bis(2-methoxyethylmercuri)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler mercury-containing derivatives.
Substitution: The 2-methoxyethylmercuri groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of acetylene derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Acetylene, bis(2-methoxyethylmercuri)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in studies involving mercury-containing compounds and their biological effects.
Medicine: Research into the potential therapeutic applications of mercury-containing compounds may involve this compound.
Mecanismo De Acción
The mechanism by which acetylene, bis(2-methoxyethylmercuri)- exerts its effects involves the interaction of the mercury atoms with various molecular targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed effects. The pathways involved may include the inhibition of enzyme activity and the disruption of cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other mercury-containing acetylene derivatives, such as:
- Acetylene, bis(2-chloroethylmercuri)
- Acetylene, bis(2-ethoxyethylmercuri)
- Acetylene, bis(2-phenoxyethylmercuri)
Uniqueness
What sets acetylene, bis(2-methoxyethylmercuri)- apart from these similar compounds is the presence of the 2-methoxyethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
63990-59-0 |
|---|---|
Fórmula molecular |
C8H14Hg2O2 |
Peso molecular |
543.38 g/mol |
Nombre IUPAC |
2-methoxyethyl-[2-(2-methoxyethylmercurio)ethynyl]mercury |
InChI |
InChI=1S/2C3H7O.C2.2Hg/c2*1-3-4-2;1-2;;/h2*1,3H2,2H3;;; |
Clave InChI |
ACGBXKPHOMNYGY-UHFFFAOYSA-N |
SMILES canónico |
COCC[Hg]C#C[Hg]CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


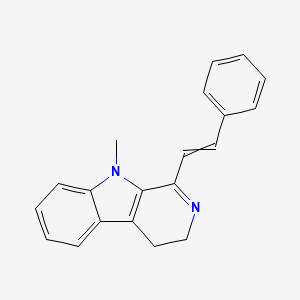

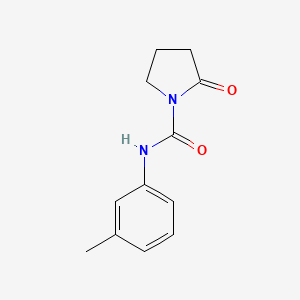
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
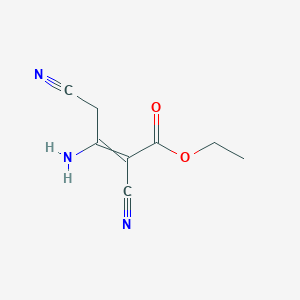

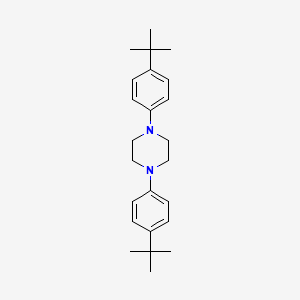
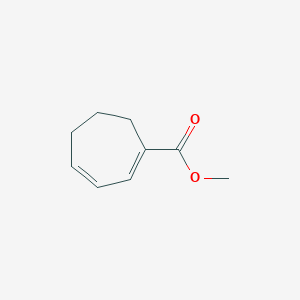
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
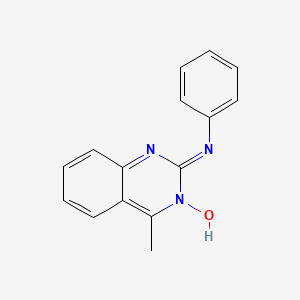
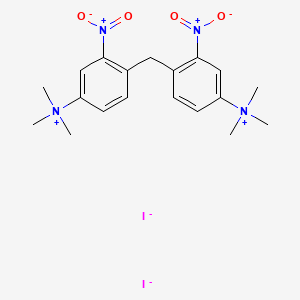
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)

phenylphosphanium](/img/structure/B14486400.png)
